molecular formula C9H12N2O2 B2586595 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide CAS No. 149744-23-0

6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide

Número de catálogo: B2586595
Número CAS: 149744-23-0
Peso molecular: 180.207
Clave InChI: YKTUNWYSSHLMKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Pharmacological Research :
    • The compound has been studied for its potential as a pharmacological agent, particularly as a negative allosteric modulator in receptor studies. Its structural similarity to known pharmacophores suggests that it may interact with various biological targets, including G-protein coupled receptors (GPCRs) and other enzyme systems .
  • Antidiabetic and Antioxidant Activity :
    • Research indicates that compounds similar to 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide exhibit antidiabetic properties by enhancing insulin sensitivity and reducing oxidative stress in diabetic models . This is particularly relevant given the increasing prevalence of diabetes worldwide.
  • Neuroprotective Effects :
    • Initial studies have suggested that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be explored further for conditions like Alzheimer's and Parkinson's disease .

Case Study 1: Antidiabetic Properties

A study published in PMC explored the synthesis of various pyridine derivatives, including this compound, highlighting its efficacy in improving glucose metabolism in diabetic rats. The results showed a significant reduction in blood glucose levels compared to control groups, indicating its potential as an antidiabetic agent .

Case Study 2: Neuroprotection

In another study focusing on neuroprotective agents, researchers investigated the effects of pyridine derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that this compound provided substantial protection against cell death and maintained cellular integrity under stress conditions .

Mecanismo De Acción

Actividad Biológica

6-Hydroxy-N-(propan-2-yl)pyridine-2-carboxamide, a pyridine derivative, has garnered attention due to its potential biological activities. This compound features a hydroxy group and a carboxamide moiety, which facilitate interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound allows it to participate in various chemical reactions, enhancing its versatility in biological contexts. The presence of the hydroxy and carboxamide groups enables the formation of hydrogen bonds, which are essential for molecular recognition processes in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxy and carboxamide functionalities are believed to modulate enzyme activity and receptor binding, potentially influencing metabolic pathways and cellular responses .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Antiviral Properties : Some derivatives of pyridine compounds have shown antiviral effects, particularly against HIV-1, indicating that similar mechanisms might be explored for this compound .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be harnessed for therapeutic purposes, particularly in cancer treatment where enzyme inhibition plays a critical role in controlling tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antiviral Studies :
    • A study on pyridine derivatives indicated that modifications at specific positions could enhance antiviral activity against HIV. The structure–activity relationship (SAR) highlighted the importance of substituents on the pyridine ring in modulating activity against viral targets .
  • Antimicrobial Evaluation :
    • Research on similar compounds revealed promising antimicrobial effects against various bacterial strains. The efficacy was linked to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Enzyme Interaction Studies :
    • Investigations into enzyme interactions demonstrated that compounds with similar structures could act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy. This suggests that this compound might exhibit similar inhibitory effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialVarious pyridine derivativesInhibition of bacterial growth
AntiviralPyridine derivativesInhibition of HIV replication
Enzyme InhibitionDihydrofolate reductase inhibitorsReduced enzyme activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound can be approached via condensation reactions followed by cyclization, analogous to methods used for structurally related pyridinecarboxamides (e.g., 6-(4-chlorophenyl) derivatives) . Key steps include:

  • Condensation : Reacting a hydroxylated pyridine precursor with isopropylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Cyclization : Using catalysts like palladium or copper to promote ring closure, with yields improved by controlling temperature (80–120°C) and inert atmospheres.
  • Optimization : Employing Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, stoichiometry). HPLC purity data (>98%) and NMR validation are critical for assessing success .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

  • Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.
  • Data Collection : Use synchrotron radiation or laboratory diffractometers (e.g., Bruker D8 Venture) for high-resolution data.
  • Refinement : SHELXL (via the SHELX suite) is preferred for small-molecule refinement due to its robustness in handling hydrogen bonding and disorder modeling . For validation, compare bond lengths/angles with similar pyridinecarboxamides (e.g., 3,4,6-triamino-N-phenylthieno analogs ).

Q. What analytical techniques are most reliable for characterizing purity and stability under varying storage conditions?

Answer:

  • Purity Analysis : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via LC-MS to detect hydrolysis byproducts (e.g., free pyridine-2-carboxylic acid).
  • Spectroscopic Validation : ¹H/¹³C NMR (DMSO-d6) to confirm the hydroxyl proton (δ 10.2–11.0 ppm) and isopropyl group (δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

Answer: Regioselective modifications (e.g., halogenation or cross-coupling) require careful control of electronic and steric effects:

  • Directing Groups : Utilize the hydroxyl group at position 6 as a directing agent for electrophilic substitutions (e.g., nitration or sulfonation).
  • Computational Modeling : DFT calculations (Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps.
  • Experimental Validation : Compare predicted sites with empirical results from X-ray crystallography and 2D NMR (e.g., NOESY for spatial proximity) .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for tautomeric forms?

Answer:

  • Multi-Method Validation : Combine SC-XRD (definitive tautomer identification) with solid-state NMR (¹³C CP/MAS) to detect dynamic equilibria in solution.
  • Theoretical Frameworks : Link observed tautomers to Marcus theory or Hammett parameters to explain stability differences .
  • Case Study : For the related compound 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide, SC-XRD confirmed the keto form predominates in the solid state despite enol predictions .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Answer:

  • Biophysical Assays : Surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases).
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs (e.g., via reductive amination with labeled isopropylamine) for tracking metabolic pathways using LC-MS/MS.
  • Computational Docking : AutoDock Vina or Schrödinger Suite to model interactions with binding pockets, validated by mutagenesis studies .

Q. How can researchers leverage high-throughput screening (HTS) to identify synergistic effects with other bioactive molecules?

Answer:

  • Assay Design : Use 384-well plates for dose-response matrices (e.g., 0.1–100 μM) with ATPase or fluorescence-based readouts.
  • Data Analysis : Apply Bliss independence or Chou-Talalay models to quantify synergy/antagonism.
  • Follow-Up : Validate hits via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the hydroxyl group?

Answer:

  • Experimental pKa : Determine via potentiometric titration in 30% DMSO/water to enhance solubility.
  • Computational Adjustment : Use COSMO-RS solvation models in software like ACD/Labs to correct for solvent effects.
  • Case Study : For 6-hydroxy-N-isopropyl analogs, experimental pKa (8.2) differed from DFT-predicted values (7.5) due to solvent polarity mismatches .

Q. Methodological Best Practices

  • Synthesis : Prioritize catalytic methods over stoichiometric reagents to reduce waste .
  • Characterization : Cross-validate spectral data with PubChem entries for related pyridinecarboxamides .
  • Ethical Compliance : Adhere to safety protocols (e.g., CLP Regulation for acute toxicity ).

Propiedades

IUPAC Name

6-oxo-N-propan-2-yl-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)10-9(13)7-4-3-5-8(12)11-7/h3-6H,1-2H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTUNWYSSHLMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149744-23-0
Record name 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.